molecular formula C18H23Cl2N3O2 B183482 beta-Tethymustine CAS No. 198416-57-8

beta-Tethymustine

Cat. No. B183482
CAS RN: 198416-57-8
M. Wt: 384.3 g/mol
InChI Key: MHDZBEQXOYCBJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-Tethymustine is a synthetic compound that belongs to the family of nitrogen mustards, which are known for their potent cytotoxicity against cancer cells. The chemical structure of this compound comprises a nitrogen mustard group attached to a thiazolidine ring and a tertiary butyl group. This unique structure confers this compound with excellent antitumor activity and low toxicity, making it a promising candidate for cancer chemotherapy.

Mechanism of Action

The mechanism of action of beta-Tethymustine involves the formation of DNA adducts, which interfere with DNA replication and transcription, leading to cell death. This compound preferentially targets rapidly dividing cells, such as cancer cells, by inducing DNA damage and apoptosis. The unique chemical structure of this compound allows it to selectively target cancer cells while sparing normal cells, minimizing toxicity.
Biochemical and Physiological Effects
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, which is essential for tumor growth and metastasis. This compound has also been reported to modulate the expression of various genes involved in cancer progression, including p53, Bcl-2, and VEGF. These effects suggest that this compound has multiple targets and mechanisms of action, making it a promising candidate for combination therapy.

Advantages and Limitations for Lab Experiments

Beta-Tethymustine has several advantages for lab experiments. It is easy to synthesize and purify, and it has low toxicity, making it safe for handling. This compound also has excellent activity against a wide range of cancer cell lines, making it a versatile tool for in vitro studies. However, this compound has some limitations, including its instability in aqueous solutions, which can limit its use in vivo. This compound also requires further optimization to improve its pharmacokinetic properties and efficacy in vivo.

Future Directions

Several future directions for beta-Tethymustine research can be explored. One direction is to optimize the synthesis method to improve the yield and purity of this compound. Another direction is to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its efficacy and toxicity. Combination therapy with other anticancer agents could also be explored to enhance the activity of this compound. Finally, clinical trials could be conducted to evaluate the safety and efficacy of this compound in cancer patients.
Conclusion
This compound is a promising anticancer agent with potent cytotoxicity against a wide range of cancer cell lines. Its unique chemical structure confers excellent antitumor activity and low toxicity, making it a promising candidate for cancer chemotherapy. The synthesis method of this compound is relatively simple, and it has been extensively studied for its anticancer activity in various preclinical models. Future research directions for this compound include optimizing the synthesis method, investigating its pharmacokinetics and pharmacodynamics in vivo, exploring combination therapy, and conducting clinical trials.

Synthesis Methods

Beta-Tethymustine can be synthesized by the reaction of thiazolidine-2-thione with N,N-di-tert-butyl-2-chloroethylamine hydrochloride in the presence of a base such as sodium hydride. The reaction yields this compound as a yellow oil, which can be purified by column chromatography. The synthesis of this compound is relatively simple and can be scaled up for industrial production.

Scientific Research Applications

Beta-Tethymustine has been extensively studied for its anticancer activity in various preclinical models. It has shown potent cytotoxicity against a wide range of cancer cell lines, including lung, breast, colon, and prostate cancer. This compound has also demonstrated efficacy in animal models of cancer, including xenograft and orthotopic models. These studies have provided strong evidence for the potential of this compound as a novel anticancer agent.

properties

CAS RN

198416-57-8

Molecular Formula

C18H23Cl2N3O2

Molecular Weight

384.3 g/mol

IUPAC Name

3'-[2-[bis(2-chloroethyl)amino]ethyl]spiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione

InChI

InChI=1S/C18H23Cl2N3O2/c19-7-9-22(10-8-20)11-12-23-16(24)18(21-17(23)25)6-5-14-3-1-2-4-15(14)13-18/h1-4H,5-13H2,(H,21,25)

InChI Key

MHDZBEQXOYCBJS-UHFFFAOYSA-N

SMILES

C1CC2(CC3=CC=CC=C31)C(=O)N(C(=O)N2)CCN(CCCl)CCCl

Canonical SMILES

C1CC2(CC3=CC=CC=C31)C(=O)N(C(=O)N2)CCN(CCCl)CCCl

synonyms

1-(2-(bis(2-chloroethyl)amino)ethyl)spiro(imidazolidine-4,2(1H)3',4'-dihydronaphthalene)-2,5-dione
beta-tethymustine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.